(3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a benzodioxole group, a morpholine ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzodioxole group: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the pyrrolidine ring: This might involve the reaction of an appropriate amine with a suitable carbonyl compound.
Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole group.
Reduction: Reduction reactions could target the morpholine or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce simpler amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
Industrially, it could be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for (3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol would depend on its specific biological activity. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-piperidin-4-ylpyrrolidin-3-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
(3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-one: Similar structure but with a ketone group.
Uniqueness
The uniqueness of (3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(3S,4S)-1-(1,3-benzodioxol-4-ylmethyl)-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14-10-17(9-13(14)18-4-6-20-7-5-18)8-12-2-1-3-15-16(12)22-11-21-15/h1-3,13-14,19H,4-11H2/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSHEGOWXLFHJQ-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=C4C(=CC=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=C4C(=CC=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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